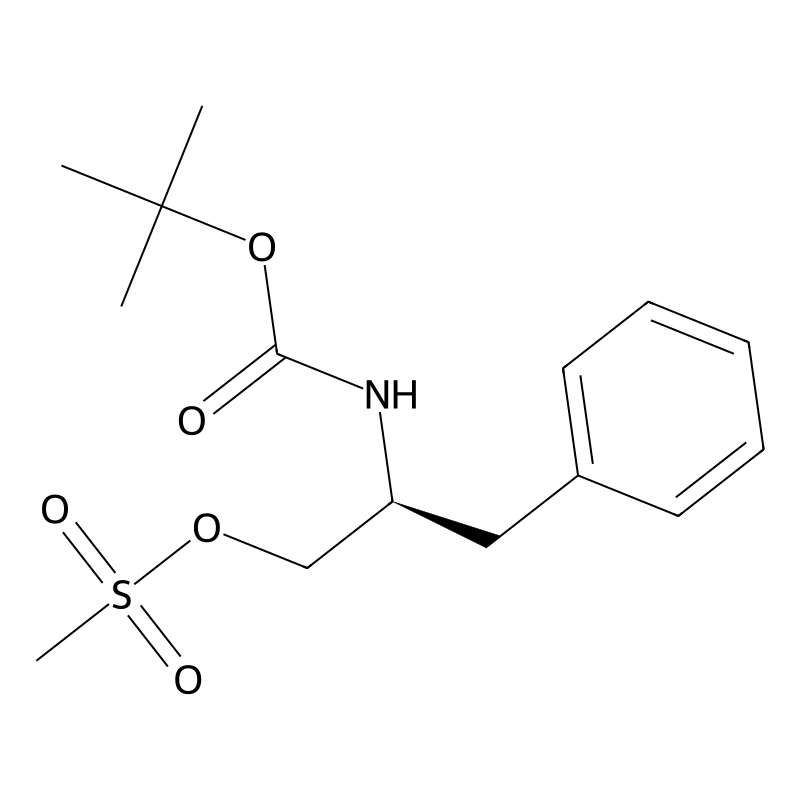

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate is a chemical compound widely utilized in organic synthesis, particularly in peptide synthesis and the development of complex molecules. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for protecting amine functionalities during various

Boc-Lys(S)-Ph-OMs itself does not possess a known mechanism of action in biological systems. Its primary function lies in serving as a protected amino acid building block.

- Once deprotected, the free amino group of Lys can participate in peptide bond formation during peptide synthesis. The specific role of the resulting peptide depends on its sequence and intended application.

- Limited information exists on the specific hazards of Boc-Lys(S)-Ph-OMs. However, as with most organic compounds, it is recommended to handle it with care following general laboratory safety protocols.

- Potential hazards may include:

- Mild skin and eye irritation

- Dust inhalation may cause respiratory irritation

- Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality. This allows selective modification of other functional groups within the molecule while keeping the amine intact. Once the desired modifications are complete, the Boc group can be easily removed under specific conditions, revealing the free amine for further reactions.

- Chiral Center: The presence of a chiral center (stereocenter) at the third carbon atom allows for the synthesis of enantiopure peptides. This is crucial in many biological applications where the specific spatial arrangement of atoms is essential for function. The "S" designation in the name indicates the specific configuration at this chiral center.

Applications in Peptide Synthesis:

Boc-3-APh-Ms is a valuable building block for the synthesis of various peptides containing the 3-aminophenylalanine (3-APh) amino acid residue. Peptides are short chains of amino acids linked by amide bonds and play numerous vital roles in living organisms. By incorporating Boc-3-APh-Ms into a peptide sequence, researchers can study the structure, function, and potential therapeutic applications of these molecules.

Here are some specific examples of its application in peptide synthesis:

- Design and development of novel peptide drugs: Researchers can utilize Boc-3-APh-Ms to create peptides that mimic the natural function of therapeutic proteins or target specific diseases.

- Investigation of protein-protein interactions: By incorporating Boc-3-APh-Ms into peptides that specifically bind to other proteins, researchers can gain insights into the molecular mechanisms of these interactions, which are crucial for various biological processes.

- Development of peptide-based diagnostics: Peptides containing Boc-3-APh-Ms can be used to develop highly specific and sensitive diagnostic tools for detecting diseases or monitoring disease progression.

The primary reactions involving (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate include:

- Substitution Reactions: The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitutions with various nucleophiles such as azides or thiols.

- Deprotection Reactions: Upon treatment with suitable reagents, the Boc group can be removed to yield the free amine, which can then participate in further synthetic transformations or peptide synthesis.

While specific biological activities of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate are not extensively documented, its role as a building block in medicinal chemistry suggests potential applications in developing biologically active compounds. The Boc protecting group is known to stabilize amines during synthesis, making this compound useful in creating pharmaceutical agents that require precise amine functionality .

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate typically involves the following steps:

- Protection of the Amine Group: The starting material, (S)-2-amino-3-phenylpropanoic acid, is reacted with di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

- Formation of Methanesulfonate Ester: The Boc-protected amino acid is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to yield the final product .

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for large-scale production. Continuous flow reactors and automated systems are often used to enhance efficiency and ensure consistent quality while minimizing impurities .

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate finds applications in several areas:

- Peptide Synthesis: It serves as a crucial building block for synthesizing peptides where the Boc group protects the amine functionality during chain elongation.

- Medicinal Chemistry: It is utilized in developing pharmaceutical compounds, particularly those involving complex amine structures.

- Bioconjugation: The compound allows for modifying biomolecules, enabling functional group attachment to proteins or nucleic acids.

Similar Compounds- (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: This compound has a similar structure but lacks the methanesulfonate group, making it less reactive in substitution reactions.

- (S)-2-Amino-3-phenylpropyl methanesulfonate: Similar structure but does not include the Boc protecting group.

- (S)-2-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)propyl methanesulfonate: Contains a trifluoromethyl group instead of phenyl, affecting its reactivity and potential applications.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl methanesulfonate stands out due to its combination of a Boc-protected amine and a methanesulfonate leaving group. This unique structure provides both stability and reactivity, making it particularly useful in multi-step organic synthesis where selective protection and activation are required .